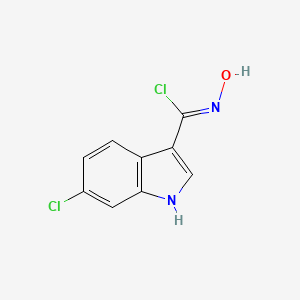
(2-Aminoethyl)(pentan-3-yl)amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Aminoethyl)(pentan-3-yl)amine is an organic compound with the molecular formula C7H18N2 It is a diamine, meaning it contains two amine groups, which makes it a versatile building block in organic synthesis
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (2-Aminoethyl)(pentan-3-yl)amine typically involves the reductive amination of pentan-3-one with ethylenediamine. The process can be catalyzed by various reducing agents such as sodium cyanoborohydride or hydrogen in the presence of a metal catalyst like palladium on carbon. The reaction conditions generally include:
Temperature: Room temperature to 50°C
Solvent: Methanol or ethanol
Reaction Time: Several hours to overnight
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of biocatalysts, such as transaminases, is also explored to achieve high enantioselectivity and yield .
Types of Reactions:
Oxidation: this compound can undergo oxidation to form corresponding imines or nitriles.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: The amine groups can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Acid chlorides or anhydrides in the presence of a base like pyridine.
Major Products:
Oxidation: Imines or nitriles.
Reduction: Secondary or tertiary amines.
Substitution: Amides or substituted amines.
Applications De Recherche Scientifique
(2-Aminoethyl)(pentan-3-yl)amine is utilized in various scientific research applications:
Chemistry: As a ligand in coordination chemistry and as a building block in the synthesis of complex organic molecules.
Biology: In the study of enzyme mechanisms and as a substrate for biocatalytic processes.
Medicine: Potential use in drug development due to its ability to interact with biological targets.
Industry: Used in the production of polymers and as an intermediate in the synthesis of agrochemicals
Mécanisme D'action
The mechanism of action of (2-Aminoethyl)(pentan-3-yl)amine involves its interaction with various molecular targets, primarily through its amine groups. These groups can form hydrogen bonds and ionic interactions with enzymes and receptors, influencing their activity. The compound can also act as a nucleophile in biochemical pathways, participating in the formation or modification of biomolecules .
Comparaison Avec Des Composés Similaires
Ethylenediamine: A simpler diamine with two primary amine groups.
1,2-Diaminopropane: Similar structure but with a shorter carbon chain.
N,N-Dimethylethylenediamine: Contains additional methyl groups on the nitrogen atoms.
Uniqueness: (2-Aminoethyl)(pentan-3-yl)amine is unique due to its specific structure, which combines a longer carbon chain with two reactive amine groups. This structure provides distinct reactivity and potential for forming complex molecules compared to simpler diamines .
By understanding the properties and applications of this compound, researchers can explore its potential in various scientific and industrial fields, leveraging its unique chemical characteristics for innovative solutions.
Propriétés
IUPAC Name |
N'-pentan-3-ylethane-1,2-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H18N2/c1-3-7(4-2)9-6-5-8/h7,9H,3-6,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWRIBBHPRWTITQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)NCCN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-{[7-(3-methoxyphenyl)-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl}-N-(2-methylphenyl)butanamide](/img/structure/B2842481.png)
![4-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-N-methylpyrimidin-2-amine](/img/structure/B2842482.png)
![2-((1-ethyl-3-methyl-7-oxo-6-(thiophen-2-ylmethyl)-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2842484.png)



![2-Methyl-4-{[1-(oxane-4-carbonyl)piperidin-4-yl]methoxy}pyridine](/img/structure/B2842494.png)
![N-{4-[(E)-2-(1,3-benzothiazol-2-yl)ethenyl]phenyl}-3-(trifluoromethyl)benzamide](/img/structure/B2842496.png)

![8-(3,5-Dimethoxybenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2842498.png)

![N-{4-[6-(4-methylpiperidin-1-yl)pyridazin-3-yl]phenyl}furan-2-carboxamide](/img/structure/B2842500.png)


